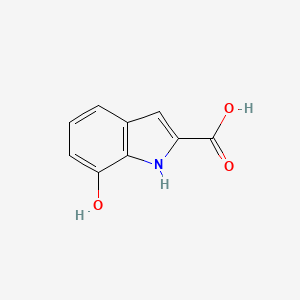

7-Hydroxyindole-2-carboxylic acid

Description

The exact mass of the compound 7-Hydroxy-1H-indole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-hydroxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-3-1-2-5-4-6(9(12)13)10-8(5)7/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTALADUQKJJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601918 | |

| Record name | 7-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84639-84-9 | |

| Record name | 7-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84639-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Hydroxyindole-2-carboxylic Acid

This guide provides a comprehensive overview of a robust and efficient synthetic route to 7-Hydroxyindole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The strategy detailed herein is designed for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and experimental considerations for successful execution.

Introduction: The Significance of this compound

This compound is a key heterocyclic scaffold found in a variety of biologically active molecules. Its utility stems from the versatile functionality of the indole nucleus, which can be further elaborated to generate diverse chemical entities. Specifically, this compound serves as a crucial intermediate in the synthesis of targeted therapeutics, including those aimed at neurological disorders.[1] The strategic placement of the hydroxyl and carboxylic acid groups allows for precise molecular interactions with biological targets, making its efficient synthesis a topic of significant interest in the scientific community.

A Strategic Approach: The Reissert Indole Synthesis

The synthesis of this compound is effectively achieved through a multi-step sequence that leverages the classical Reissert indole synthesis. This venerable reaction provides a reliable method for the construction of the indole-2-carboxylic acid core from ortho-nitrotoluene derivatives.[1][2] Our approach begins with a commercially available and cost-effective starting material, 2-methyl-3-nitrophenol, and proceeds through three key stages:

-

Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenol must be protected to prevent interference in subsequent base-catalyzed reactions. A benzyl ether is an ideal protecting group in this context, as it is stable to the reaction conditions of the Reissert synthesis and can be selectively removed in the final step.

-

Construction of the Indole Ring via Reissert Synthesis: This core transformation involves the condensation of the protected ortho-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization to form the 7-benzyloxyindole-2-carboxylic acid intermediate.

-

Deprotection to Yield the Final Product: The final step involves the cleavage of the benzyl ether to unveil the desired 7-hydroxyl group, yielding the target molecule.

This strategic sequence is outlined in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

PART 1: Protection of the Phenolic Hydroxyl Group

The initial step in this synthesis is the protection of the hydroxyl group of 2-methyl-3-nitrophenol as a benzyl ether. This is a standard Williamson ether synthesis, a reliable and high-yielding reaction.

Experimental Protocol: Synthesis of 3-Benzyloxy-2-nitrotoluene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-3-nitrophenol | 153.14 | 10.0 g | 0.065 |

| Benzyl Bromide | 171.04 | 12.3 g (8.6 mL) | 0.072 |

| Potassium Carbonate (anhydrous) | 138.21 | 13.5 g | 0.098 |

| Acetone (anhydrous) | 58.08 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-nitrophenol (10.0 g, 0.065 mol) and anhydrous acetone (200 mL).

-

Stir the mixture until the phenol is completely dissolved.

-

Add anhydrous potassium carbonate (13.5 g, 0.098 mol) to the solution. The mixture will become a suspension.

-

Add benzyl bromide (12.3 g, 0.072 mol) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexane).

-

After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid residue with acetone (2 x 20 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3-benzyloxy-2-nitrotoluene as a pale yellow solid.

PART 2: The Reissert Indole Synthesis

With the protected starting material in hand, the core indole structure is constructed using the Reissert synthesis. This two-step process begins with a Claisen condensation to form a β-keto ester, followed by a reductive cyclization.

Experimental Protocol: Synthesis of 7-Benzyloxyindole-2-carboxylic acid

Step 2a: Condensation with Diethyl Oxalate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Benzyloxy-2-nitrotoluene | 243.26 | 10.0 g | 0.041 |

| Diethyl Oxalate | 146.14 | 7.2 g (6.8 mL) | 0.049 |

| Sodium Ethoxide | 68.05 | 3.3 g | 0.049 |

| Ethanol (anhydrous) | 46.07 | 150 mL | - |

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.13 g, 0.049 mol) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon) in a three-necked flask equipped with a dropping funnel and a reflux condenser.

-

To this solution, add a solution of 3-benzyloxy-2-nitrotoluene (10.0 g, 0.041 mol) and diethyl oxalate (7.2 g, 0.049 mol) in anhydrous ethanol (50 mL) dropwise over 30 minutes at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 3 hours. The color of the reaction mixture will typically darken.

-

Cool the reaction mixture in an ice bath and acidify by the slow addition of dilute hydrochloric acid until the pH is approximately 3-4. This will precipitate the crude ethyl 2-(3-(benzyloxy)-2-nitrophenyl)-2-oxopropanoate.

-

Filter the precipitate, wash with cold water and a small amount of cold ethanol, and dry under vacuum. This intermediate is often used in the next step without further purification.

Step 2b: Reductive Cyclization

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-(3-(benzyloxy)-2-nitrophenyl)-2-oxopropanoate | (from previous step) | ~14 g | ~0.041 |

| Iron Powder | 55.84 | 23 g | 0.41 |

| Glacial Acetic Acid | 60.05 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, suspend the crude ethyl 2-(3-(benzyloxy)-2-nitrophenyl)-2-oxopropanoate (from the previous step) in glacial acetic acid (200 mL).

-

Heat the mixture to 80-90 °C with vigorous stirring.

-

Add iron powder (23 g, 0.41 mol) portion-wise over 30 minutes. The reaction is exothermic, so control the addition rate to maintain the temperature below 110 °C.

-

After the addition is complete, continue to stir the mixture at 90-100 °C for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude solid is 7-benzyloxyindole-2-carboxylic acid. It can be purified by recrystallization from a suitable solvent system such as ethanol/water.

PART 3: Deprotection to Yield the Final Product

The final step is the removal of the benzyl protecting group to afford the target this compound. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 7-Benzyloxyindole-2-carboxylic acid | 267.28 | 5.0 g | 0.0187 |

| Palladium on Carbon (10 wt. %) | - | 0.5 g | - |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

Dissolve 7-benzyloxyindole-2-carboxylic acid (5.0 g, 0.0187 mol) in ethanol (100 mL) in a hydrogenation flask.

-

Carefully add 10% palladium on carbon (0.5 g) to the solution.

-

Secure the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator).

-

Evacuate the flask and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen to 50 psi and shake or stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

-

Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure to yield this compound as a solid.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The use of the Reissert indole synthesis, coupled with standard protection and deprotection strategies, ensures high yields and purity of the final product. The methodologies described are grounded in well-established chemical principles and have been optimized for practical application in a research and development setting. This versatile intermediate will continue to be a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

References

-

Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]

-

Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. [Link]

-

Gribble, G. W. (2016). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

-

Batcho, A. D., & Leimgruber, W. (1984). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 63, 214. [Link]

-

Wikipedia contributors. (2023, December 1). Reissert indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Introduction: The Significance of a Versatile Heterocyclic Scaffold

An In-Depth Technical Guide to the Chemical Properties of 7-Hydroxyindole-2-carboxylic Acid

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. The content is structured to deliver not just data, but also field-proven insights into the compound's synthesis, characterization, reactivity, and application, grounded in established scientific principles.

This compound (7-HICA) is a bifunctional heterocyclic compound featuring an indole nucleus substituted with a hydroxyl group at the 7-position and a carboxylic acid at the 2-position. This unique arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The indole core is a privileged scaffold, appearing in numerous natural products and pharmaceuticals, while the hydroxyl and carboxylic acid moieties provide reactive handles for derivatization and influence the molecule's physicochemical properties.

Its primary significance lies in its role as a key intermediate in the synthesis of targeted pharmaceutical compounds, particularly serotonin receptor agonists, which are critical for developing treatments for neurological conditions such as depression and anxiety.[1] Understanding its chemical properties is paramount for its effective utilization in complex synthetic pathways.

Caption: Figure 1: Chemical Structure of this compound.

Core Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. The data presented below are consolidated from chemical supplier databases and safety data sheets, providing a quantitative baseline for experimental design.

Physicochemical Data

The combination of a polar phenolic hydroxyl group, an acidic carboxyl group, and a moderately lipophilic indole ring governs the solubility and crystalline nature of 7-HICA. It is typically a beige, powdered solid with limited solubility in water but better solubility in polar organic solvents like DMSO and methanol.

| Property | Value | Source |

| CAS Number | 84639-84-9 | [2][3][4] |

| Molecular Formula | C₉H₇NO₃ | [3][5] |

| Molecular Weight | 177.16 g/mol | [3][5] |

| Appearance | Beige powder | [5] |

| Melting Point | 252 °C | [5] |

| Boiling Point | 511.4 ± 30.0 °C (Predicted) | [5] |

| Density | 1.570 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.37 ± 0.30 (Predicted) | [5] |

| Storage Conditions | 2-8°C, store sealed and dry | [1][5][6] |

GHS Hazard and Safety Information

As a laboratory chemical, adherence to safety protocols is non-negotiable. 7-HICA is classified as an irritant. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 (H315) | P264, P280, P302+P352 |

| Eye Irritation | Category 2 (H319) | P280, P305+P351+P338 |

| Respiratory Irritation | STOT SE Category 3 (H335) | P261, P271, P304+P340 |

Data sourced from Guidechem and Capot Chemical Safety Data Sheets.[2][7]

Synthesis and Purification Strategy

While 7-HICA is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. A common and robust method for preparing hydroxyindoles involves the deprotection of a more stable, protected precursor. Catalytic hydrogenation is a clean and high-yielding method for benzyl ether cleavage, making it an ideal final step.

Caption: Figure 2: Proposed Synthetic Workflow for 7-HICA.

Experimental Protocol: Synthesis via Catalytic Hydrogenolysis

This protocol is adapted from a procedure for the synthesis of the corresponding phenyl ester, followed by a standard saponification to yield the target carboxylic acid.[8]

Step 1: Debenzylation of 7-Benzyloxyindole-2-carboxylic acid phenyl ester

-

Vessel Preparation: To a 250 mL hydrogenation flask, add 7-benzyloxyindole-2-carboxylic acid phenyl ester (1 equivalent).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) (approximately 5-10 mol%).

-

Causality: Pd/C is a highly efficient and reusable heterogeneous catalyst for reducing a wide range of functional groups, but it is particularly effective for the hydrogenolysis of benzyl ethers. Its solid nature simplifies removal by filtration post-reaction.

-

-

Solvent Addition: Add a solvent mixture of methanol and tetrahydrofuran (THF) (e.g., a 2:1 ratio) to dissolve the starting material completely.

-

Causality: Methanol is an excellent solvent for the substrate and is protic, which can facilitate the reaction. THF is added to ensure complete solubility of the aromatic starting material.

-

-

Hydrogenation: Seal the flask, purge with hydrogen gas (H₂), and then maintain a positive pressure of H₂ (typically 1-3 atm, or balloon pressure for lab scale). Stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Once complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

-

Causality: Celite is a diatomaceous earth filter aid that prevents the fine Pd/C particles from clogging the filter paper, ensuring efficient and safe removal of the pyrophoric catalyst.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound phenyl ester.

Step 2: Saponification to this compound

-

Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of THF and water. Add an excess of sodium hydroxide (NaOH) (2-3 equivalents).

-

Heating: Heat the mixture to reflux and stir until TLC or LC-MS analysis indicates the complete conversion of the ester to the carboxylate salt.

-

Acidification: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly acidify with a cold, dilute solution of hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate should form.

-

Causality: The product is soluble in its sodium salt form (carboxylate). Acidification protonates the carboxylate and the phenoxide, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution.

-

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Drying: Dry the purified solid under vacuum to yield pure this compound.

Spectroscopic Characterization Profile

Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule. While specific experimental spectra for 7-HICA are not widely published, its expected spectral features can be reliably predicted based on the known behavior of its constituent functional groups.[9][10]

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Key Features |

| ¹H NMR | -COOH | ~12-13 ppm | Very broad singlet, exchangeable with D₂O. |

| (in DMSO-d₆) | Indole -NH | ~11-12 ppm | Broad singlet, exchangeable with D₂O. |

| Phenol -OH | ~9-10 ppm | Broad singlet, exchangeable with D₂O. | |

| Aromatic -CH | ~6.5-7.5 ppm | Complex multiplet patterns corresponding to the 4 aromatic protons. | |

| ¹³C NMR | -COOH | ~165-175 ppm | Carbonyl carbon, typically a weaker signal. |

| Aromatic C-O | ~145-155 ppm | Carbon bearing the hydroxyl group. | |

| Aromatic/Indole C | ~100-140 ppm | Signals for the remaining 7 carbons of the indole ring. | |

| FT-IR | -OH (Carboxylic Acid) | 2500-3300 cm⁻¹ | Very broad and strong band, often obscuring C-H stretches. |

| -NH / -OH (Phenol) | 3200-3500 cm⁻¹ | Medium to broad peaks. | |

| C=O (Carboxylic Acid) | 1680-1710 cm⁻¹ | Strong, sharp absorption, characteristic of a conjugated acid. | |

| C=C (Aromatic) | 1500-1600 cm⁻¹ | Multiple sharp bands of medium intensity. | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 177 | Corresponds to the molecular weight. |

| Fragments | m/z = 160, 132 | Loss of -OH (M-17), followed by loss of -CO (M-17-28). |

Chemical Reactivity and Derivatization Potential

The synthetic utility of 7-HICA stems from the distinct reactivity of its three functional domains: the carboxylic acid, the phenolic hydroxyl group, and the indole nucleus. This allows for selective modification to build molecular complexity.

Caption: Figure 3: Key Reaction Sites of 7-HICA.

-

Carboxylic Acid Group: This is the most versatile handle for derivatization.

-

Amidation: It readily undergoes coupling with primary and secondary amines using standard peptide coupling reagents (e.g., HBTU, EDC/HOBt) to form amides. This is a cornerstone reaction in medicinal chemistry for building structure-activity relationships.[11]

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides under basic conditions yields the corresponding esters.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

-

-

Phenolic Hydroxyl Group: The hydroxyl group at C7 is a weak acid and a potent nucleophile in its phenoxide form.

-

Etherification: It can be converted to an ether via Williamson ether synthesis (reaction with an alkyl halide in the presence of a mild base like K₂CO₃). This is often used to install linkers or modify solubility.

-

O-Acylation: It can be acylated to form esters using acyl chlorides or anhydrides.

-

-

Indole Nucleus: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. However, the C2 position is blocked by the carboxylic acid, and the electron-withdrawing nature of this group will deactivate the ring, making substitution reactions more challenging than on unsubstituted indole. Reactions would likely be directed to the benzene portion of the ring system.

Applications in Research and Drug Discovery

The true value of 7-HICA is realized in its application as a scaffold for biologically active molecules. The indole-2-carboxylic acid motif is a recognized pharmacophore that can chelate divalent metal ions, a property exploited in the design of enzyme inhibitors.[12]

-

Serotonin Receptor Agonists: As noted, 7-HICA is a documented intermediate for compounds targeting serotonin receptors, which are crucial in the central nervous system. Its structure provides a rigid core from which to elaborate side chains that can interact with the receptor's binding pocket.[1]

-

Enzyme Inhibitors: The broader class of hydroxyindole carboxylic acids has been extensively explored for enzyme inhibition.

-

HIV-1 Integrase: Dihydroxyindole-2-carboxylic acid derivatives have been developed as dual allosteric inhibitors of HIV-1 Integrase and RNase H, highlighting the potential of this scaffold to target multiple viral functions.[13] The parent indole-2-carboxylic acid has also been identified as a promising starting point for novel HIV-1 integrase inhibitors.[12][14]

-

Fructose-1,6-bisphosphatase (FBPase) Inhibitors: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as potent allosteric inhibitors of FBPase, a target for type 2 diabetes treatment.[15] This demonstrates that modifications to the 7-position are well-tolerated and can be used to tune biological activity.

-

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block with a well-defined physicochemical profile, predictable reactivity, and proven potential in the development of high-value pharmaceutical agents. Its trifecta of reactive sites—the carboxylic acid, the phenol, and the indole core—offers chemists a modular platform for generating diverse chemical libraries. A comprehensive grasp of its properties, from synthesis to spectroscopic identity and chemical behavior, is essential for any researcher aiming to leverage this powerful scaffold in the pursuit of novel therapeutics.

References

-

This compound suppliers and producers. (n.d.). BuyersGuideChem. Retrieved January 12, 2026, from [Link]

-

Synthesis of this compound phenyl ester. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]

-

MSDS of this compound. (2011, August 26). Capot Chemical. Retrieved January 12, 2026, from [Link]

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

-

On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors. (2020). PubMed. Retrieved January 12, 2026, from [Link]

-

CH 336: Carboxylic Acid Spectroscopy. (2020, February 7). Oregon State University. Retrieved January 12, 2026, from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. guidechem.com [guidechem.com]

- 3. 7-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID | 84639-84-9 [chemicalbook.com]

- 4. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 5. 84639-84-9 CAS MSDS (7-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. achmem.com [achmem.com]

- 7. capotchem.com [capotchem.com]

- 8. prepchem.com [prepchem.com]

- 9. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Biological Activity of 7-Hydroxyindole-2-carboxylic Acid: A Framework for Investigation

An In-depth Technical Guide

Abstract: 7-Hydroxyindole-2-carboxylic acid (7-HICA) is a heterocyclic building block whose direct biological activities are not extensively documented in peer-reviewed literature. However, its structural features—specifically its indole core and hydroxyl substitution—position it as a molecule of significant interest in medicinal chemistry and chemical biology. It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways like serotonin receptors[1]. Furthermore, its close isomeric relationship to the well-characterized melanogenesis intermediate, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), suggests a potential, though unexplored, role in pigmentation pathways. This guide provides a comprehensive overview of the known context of 7-HICA, synthesizes plausible mechanisms of action based on related structures, and furnishes detailed experimental protocols for researchers to systematically investigate its biological functions.

Chemical Identity and Synthetic Utility

This compound (CAS No. 84639-84-9) is an indole derivative with the molecular formula C₉H₇NO₃[2][3]. Its primary documented utility lies in its role as a synthetic precursor. The indole-2-carboxylic acid scaffold is a privileged structure in drug discovery, and its derivatives have been developed as potent therapeutic agents targeting a range of biological processes, including viral integration, cancer, and metabolic disorders[4][5][6][7].

The presence of the 7-hydroxy group offers a strategic point for further chemical modification, enabling the synthesis of diverse compound libraries. Notably, it is employed in the development of drugs targeting neurological disorders, serving as an intermediate for serotonin receptor agonists used in treating conditions like depression and anxiety[1].

| Property | Value | Reference |

| CAS Number | 84639-84-9 | [1][2] |

| Molecular Formula | C₉H₇NO₃ | [1][2] |

| Molecular Weight | 177.16 g/mol | [1] |

| Boiling Point | 511.4°C (Predicted) | [1][3] |

| Melting Point | 252 °C | [3] |

| Storage | 2-8°C, dry and sealed | [1][2] |

Postulated Biological Activity: The Melanogenesis Analogy

While direct evidence for 7-HICA's role in melanogenesis is absent, a strong deductive argument can be made by examining its structural isomer, 5,6-dihydroxyindole-2-carboxylic acid (DHICA). DHICA is a critical intermediate in the Raper-Mason pathway, the established route for eumelanin (black-brown pigment) synthesis.

The Canonical Raper-Mason Pathway

In melanocytes, the enzyme tyrosinase initiates melanogenesis by oxidizing L-tyrosine to L-dopaquinone. Following a series of transformations, dopachrome is formed. The fate of dopachrome is a critical bifurcation point:

-

Spontaneous Decarboxylation: Leads to 5,6-dihydroxyindole (DHI).

-

Enzymatic Tautomerization: Catalyzed by Dopachrome Tautomerase (DCT, also known as Tyrosinase-related protein 2 or TYRP2), this reaction forms DHICA[8].

Both DHI and DHICA are monomeric precursors that undergo oxidative polymerization to form eumelanin. The ratio of DHI to DHICA in the final polymer significantly influences the melanin's physicochemical properties, including its antioxidant capacity. DHICA-rich melanin is reported to be a more potent hydroxyl radical scavenger than DHI-rich melanin[8]. The oxidation of DHICA is catalyzed by Tyrosinase-related protein 1 (TYRP1) in mice and, notably, by tyrosinase itself in humans[9][10].

Hypothetical Role of 7-HICA in Pigmentation

Given this context, 7-HICA could potentially interact with the melanogenesis pathway in several ways:

-

As a Substrate: It might be an alternative substrate for tyrosinase or TYRP1, leading to its incorporation into a novel melanin-like polymer with distinct properties.

-

As an Inhibitor: It could act as a competitive or non-competitive inhibitor of tyrosinase, DCT, or TYRP1, thereby modulating the rate and type of melanin produced.

-

As a Precursor Metabolite: While not a direct intermediate of the canonical pathway, it could arise from alternative metabolic routes of L-tyrosine or L-DOPA under specific physiological or pathological conditions.

The following diagram illustrates the established melanogenesis pathway and highlights the potential points of interaction for 7-HICA.

Caption: The Raper-Mason pathway and potential interaction points for 7-HICA.

Framework for Experimental Validation

To elucidate the true biological activity of 7-HICA, a systematic, multi-tiered experimental approach is required. The following protocols are designed as self-validating systems for researchers in drug development and cell biology.

Workflow for Initial Screening

This workflow provides a logical progression from biochemical assays to cell-based functional screens.

Caption: A tiered workflow for investigating the bioactivity of 7-HICA.

Detailed Experimental Protocol: In Vitro Tyrosinase Activity Assay

This protocol determines if 7-HICA acts as an inhibitor or substrate of mushroom tyrosinase, a common model enzyme.

Causality and Rationale: L-DOPA is a substrate for tyrosinase, which oxidizes it to dopachrome, a product with a distinct absorbance at 475 nm. By monitoring the rate of dopachrome formation, we can quantify enzyme activity. An inhibitor will decrease this rate, while an alternative substrate might compete with L-DOPA or produce a different colored product. Kojic acid is included as a well-characterized, potent tyrosinase inhibitor, serving as a positive control for inhibition.

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: 100 mM Sodium Phosphate, pH 6.8.

-

Enzyme Stock: Mushroom Tyrosinase (≥1000 U/mg) at 1000 U/mL in phosphate buffer. Store at -20°C.

-

Substrate Stock: 20 mM L-DOPA in phosphate buffer (prepare fresh).

-

Test Compound Stock: 10 mM 7-HICA in a suitable solvent (e.g., DMSO, ethanol).

-

Positive Control: 1 mM Kojic Acid in phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the following in order:

-

140 µL of Phosphate Buffer.

-

20 µL of Test Compound (7-HICA) or Control (Kojic Acid, solvent vehicle).

-

20 µL of Tyrosinase working solution (diluted from stock to 200 U/mL in buffer).

-

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of 20 mM L-DOPA to all wells.

-

Immediately place the plate in a microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 475 nm every minute for 20-30 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percent inhibition using the formula: % Inhibition = [1 - (V₀_sample / V₀_vehicle)] * 100

-

Plot % Inhibition against the concentration of 7-HICA to determine the IC₅₀ value (the concentration required for 50% inhibition).

-

Potential in Drug Discovery

Beyond pigmentation, the indole-2-carboxylic acid scaffold is a validated pharmacophore. Derivatives have been successfully developed as HIV-1 integrase inhibitors, where the carboxylate group chelates essential Mg²⁺ ions in the enzyme's active site[5]. Other derivatives act as potent inducers of apoptosis in cancer cell lines by inhibiting tubulin polymerization[4]. The parent compound, indole-2-carboxylic acid, is a competitive antagonist at the glycine binding site of the NMDA receptor, highlighting the scaffold's potential in neuroscience[11].

The strategic placement of the hydroxyl group on 7-HICA provides a valuable handle for structure-activity relationship (SAR) studies, allowing medicinal chemists to explore modifications that could enhance potency and selectivity for these or other novel targets.

Conclusion and Future Directions

This compound is a molecule at the intersection of synthetic utility and potential biological function. While direct evidence of its activity is currently sparse, its structural similarity to key biological intermediates and its use as a scaffold for potent therapeutics provide a strong rationale for its investigation. The primary hypothesized role is as a modulator of melanogenesis, analogous to its well-studied isomer, DHICA. The experimental framework provided in this guide offers a clear path to validating this hypothesis and exploring its broader pharmacological potential. Future research should focus on executing these protocols, followed by more complex studies, including its effects in co-culture models of keratinocytes and melanocytes and its potential as a lead compound for targeting the neurological pathways for which it serves as a synthetic precursor.

References

-

This compound. MySkinRecipes. [Link]

-

Olivares, C., et al. The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. The Biochemical journal. [Link]

-

Pezzella, A., et al. “Fifty Shades” of Black and Red or How Carboxyl Groups Fine Tune Eumelanin and Pheomelanin Properties. International Journal of Molecular Sciences. [Link]

-

Haggarty, S. J., et al. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters. [Link]

-

7-Hydroxy-1H-indole-2-carboxylic acid. Amerigo Scientific. [Link]

-

Jimenez-Cervantes, C., et al. A new enzymatic function in the melanogenic pathway. The 5,6-dihydroxyindole-2-carboxylic acid oxidase activity of tyrosinase-related protein-1 (TRP1). The Journal of Biological Chemistry. [Link]

-

Raju, G., et al. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry. [Link]

-

Hearing, V. J., et al. 5,6-dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

-

D'Ischia, M., et al. The Late Stages of Melanogenesis: Exploring the Chemical Facets and the Application Opportunities. International Journal of Molecular Sciences. [Link]

-

Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Journal of Chemical Technology & Biotechnology. [Link]

-

Wang, Z., et al. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

-

Kemp, J. A., et al. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Proceedings of the National Academy of Sciences. [Link]

-

Zhang, M., et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Special Issue on “Enzymatic Synthesis and Characterization of Polymers”. MDPI. [Link]

-

Enzymatic polymerization of enantiomeric L−3,4-dihydroxyphenylalanine into films with enhanced rigidity and stability. Nature Communications. [Link]

-

Li, J., et al. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. achmem.com [achmem.com]

- 3. 84639-84-9 CAS MSDS (7-HYDROXY-1H-INDOLE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 7-Hydroxyindole-2-carboxylic Acid: A Deep Dive into its Presumed Mechanism of Action

Abstract

7-Hydroxyindole-2-carboxylic acid is a fascinating, yet sparsely documented, member of the indole-2-carboxylate family. While its parent compound, indole-2-carboxylic acid (I2CA), is a well-characterized competitive antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor, the specific mechanistic contributions of the 7-hydroxy moiety remain an area of active scientific inquiry. This in-depth technical guide will first elucidate the established mechanism of action for the core indole-2-carboxylate scaffold. Subsequently, we will explore the potential modulatory effects of the 7-hydroxy substitution, drawing upon structure-activity relationship (SAR) studies of related analogs. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this intriguing molecule and its potential therapeutic applications in neurological disorders.

Introduction: The Indole-2-Carboxylate Scaffold and its Therapeutic Potential

The indole-2-carboxylate scaffold has garnered significant attention in medicinal chemistry due to its privileged structure, which allows for diverse functionalization and interaction with various biological targets. Derivatives of this core have been investigated for a range of therapeutic applications, including as neuroprotective agents, antiviral compounds, and anticancer therapeutics. The most extensively studied and well-established mechanism of action for this class of compounds is the modulation of the NMDA receptor, a critical player in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a host of neurological and psychiatric disorders, including stroke, epilepsy, and chronic pain, making it a prime target for therapeutic intervention.[1]

The Primary Mechanism of Action: Competitive Antagonism at the NMDA Receptor Glycine Site

The predominant mechanism of action for indole-2-carboxylic acid and its close analogs is competitive antagonism at the strychnine-insensitive glycine co-agonist site of the NMDA receptor.[1][2] The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.

The Glycine Co-agonist Site: A Critical Modulatory Hub

The glycine binding site on the GluN1 subunit of the NMDA receptor acts as a crucial positive modulator. Even in the presence of saturating concentrations of glutamate, the channel will not open efficiently without the binding of a co-agonist to this site. This makes the glycine site an attractive target for therapeutic intervention, as modulating its activity can fine-tune NMDA receptor function rather than causing a complete blockade, which can lead to significant side effects.

Competitive Inhibition by Indole-2-Carboxylates

Indole-2-carboxylic acid and its derivatives act by binding to the glycine site, thereby preventing the binding of the endogenous co-agonists glycine and D-serine.[1][2] This competitive antagonism reduces the frequency of NMDA receptor channel opening in the presence of glutamate, leading to a decrease in Ca2+ influx and a dampening of downstream signaling cascades. Electrophysiological studies have demonstrated that these compounds cause a parallel rightward shift in the glycine dose-response curve, a hallmark of competitive antagonism.[2]

Figure 1: Competitive antagonism of this compound at the NMDA receptor glycine site.

The Hypothetical Role of the 7-Hydroxy Group: A Structure-Activity Relationship Perspective

While direct experimental data on the mechanism of action of this compound is lacking, we can infer its potential properties based on the established SAR of other indole-2-carboxylate derivatives. The nature and position of substituents on the indole ring significantly influence the affinity and efficacy of these compounds at the glycine site.

Halogen substitutions at the 5- or 6-positions have been shown to be potent competitive antagonists of the NMDA-associated strychnine-insensitive glycine receptor.[3] The introduction of a hydroxyl group at the 7-position introduces a polar, hydrogen-bonding capable moiety. This could potentially lead to several effects:

-

Altered Binding Affinity: The hydroxyl group could form additional hydrogen bonds with amino acid residues in the glycine binding pocket, potentially increasing binding affinity compared to the unsubstituted parent compound.

-

Modified Pharmacokinetics: The increased polarity due to the hydroxyl group may affect the compound's ability to cross the blood-brain barrier, which could impact its in vivo efficacy.

-

Introduction of New Interactions: The 7-hydroxy group might allow for interactions with other nearby residues, potentially altering the conformational changes induced upon binding and modulating the antagonist activity.

Further research, including radioligand binding assays and electrophysiological recordings, is necessary to definitively characterize the impact of the 7-hydroxy group on the compound's activity at the NMDA receptor.

Downstream Cellular Effects and Therapeutic Implications

By antagonizing the glycine site of the NMDA receptor, this compound is predicted to mitigate the downstream consequences of excessive NMDA receptor activation, a phenomenon known as excitotoxicity. Excitotoxicity is a key contributor to neuronal damage in various neurological conditions.

The potential therapeutic applications of a this compound-based NMDA receptor antagonist are broad and include:

-

Ischemic Stroke: By reducing excitotoxic cell death in the ischemic penumbra, these compounds could offer neuroprotection and improve functional outcomes following a stroke.[2]

-

Epilepsy: By dampening excessive neuronal firing, they may have anticonvulsant properties.

-

Neuropathic Pain: The NMDA receptor plays a crucial role in central sensitization, a key mechanism in the development of chronic pain states.

-

Neurodegenerative Diseases: While the role of NMDA receptor dysfunction in diseases like Alzheimer's and Parkinson's is complex, modulation of its activity remains a viable therapeutic strategy.[4]

Figure 2: Proposed downstream cellular effects of this compound.

Other Potential Mechanisms of Action of the Indole-2-Carboxylic Acid Scaffold

It is important to acknowledge that the indole-2-carboxylic acid scaffold is versatile and derivatives have been shown to interact with other biological targets. While NMDA receptor antagonism is the most prominent mechanism, other reported activities for this class of compounds include:

-

HIV-1 Integrase Inhibition: Some indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[5][6][7] This inhibition is often achieved through chelation of essential metal ions in the enzyme's active site.[6]

-

IDO1/TDO Dual Inhibition: Certain derivatives have been shown to be dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism and implicated in tumor immune evasion.[8]

-

Antiproliferative Activity: Some indole-2-carboxamides have demonstrated antiproliferative effects against cancer cell lines, potentially through multi-kinase inhibition.

The presence of the 7-hydroxy group on the indole ring could potentially favor one or more of these alternative mechanisms of action. Further screening and profiling are required to determine the full biological activity of this compound.

Experimental Protocols for Mechanistic Elucidation

To rigorously determine the mechanism of action of this compound, a series of well-established experimental protocols should be employed.

Radioligand Binding Assay for NMDA Receptor Glycine Site Affinity

This assay directly measures the affinity of the test compound for the glycine binding site.

Protocol:

-

Membrane Preparation: Isolate synaptic membranes from rat forebrain tissue.

-

Incubation: Incubate the membranes with a radiolabeled glycine site antagonist (e.g., [³H]-MDL 105,519) in the presence of varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibitory constant) value by fitting the data to a competitive binding model.

Electrophysiological Analysis of NMDA Receptor Function

This functional assay assesses the effect of the compound on NMDA receptor-mediated currents.

Protocol:

-

Cell Culture: Use primary neuronal cultures or oocytes expressing recombinant NMDA receptors.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.

-

Compound Application: Apply a fixed concentration of NMDA and varying concentrations of glycine in the presence and absence of this compound.

-

Data Analysis: Construct glycine dose-response curves and determine the effect of the test compound on the EC50 and maximal response. A rightward shift in the EC50 without a change in the maximum response is indicative of competitive antagonism.

Figure 3: Experimental workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

This compound stands as a molecule of significant interest, largely due to the well-documented neuroprotective potential of its parent scaffold, indole-2-carboxylic acid. The primary and most established mechanism of action for this class of compounds is competitive antagonism at the glycine co-agonist site of the NMDA receptor. While the specific contribution of the 7-hydroxy moiety remains to be experimentally validated, SAR from related compounds suggests it may modulate binding affinity and pharmacokinetic properties.

Future research should prioritize the direct characterization of this compound's activity at the NMDA receptor using the experimental protocols outlined in this guide. Furthermore, broader screening against other potential targets, such as HIV-1 integrase and IDO1/TDO, is warranted to fully understand its pharmacological profile. A thorough investigation into its blood-brain barrier permeability will also be critical in assessing its potential as a therapeutic agent for neurological disorders. The elucidation of these key aspects will undoubtedly pave the way for the rational design and development of novel therapeutics based on this enigmatic and promising molecule.

References

-

Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. PubMed. Available from: [Link]

-

Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. PubMed. Available from: [Link]

-

Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. PubMed. Available from: [Link]

-

Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: In vivo characterization. UTMB Research Experts. Available from: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. National Library of Medicine. Available from: [Link]

-

Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. PubMed. Available from: [Link]

-

Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. PubMed. Available from: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available from: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. Available from: [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. Available from: [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PubMed Central. Available from: [Link]

Sources

- 1. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 7-Hydroxyindole-2-carboxylic Acid: Synthesis, Characterization, and Applications

Introduction

7-Hydroxyindole-2-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a substituted indole, it belongs to a class of compounds that are fundamental components of a wide array of biologically active molecules, including neurotransmitters and alkaloids. Its unique structure, featuring a hydroxyl group at the 7-position and a carboxylic acid at the 2-position of the indole ring, makes it a valuable and versatile building block for the synthesis of more complex pharmaceutical agents. This guide provides an in-depth exploration of the synthesis, isolation, structural elucidation, and applications of this compound, offering a technical resource for researchers and professionals in the life sciences. The compound serves as a crucial intermediate in the creation of serotonin receptor agonists, which are vital in the management of neurological conditions such as anxiety and depression[1]. Furthermore, recent studies have highlighted its potential as an antimicrobial and antibiofilm agent, opening new avenues for its therapeutic application.

Synthetic Methodologies: A Strategic Approach

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the specific requirements for purity. While a definitive historical account of its initial discovery and isolation is not prominently documented in scientific literature, established synthetic routes for indole derivatives provide a robust framework for its preparation.

Established Synthesis via Debenzylation of a Protected Precursor

One of the most direct and reliable methods for the synthesis of this compound involves the deprotection of a benzyl-protected precursor. This strategy is advantageous as it utilizes a common protecting group for the hydroxyl functionality, which can be cleanly removed in the final step.

A key intermediate in this process is 7-benzyloxyindole-2-carboxylic acid phenyl ester. The synthesis proceeds through the catalytic hydrogenation of this precursor. The benzyl group is readily cleaved under these conditions, yielding the desired 7-hydroxyindole derivative.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation [2]

-

Step 1: Dissolution. A solution of 7-benzyloxyindole-2-carboxylic acid phenyl ester (5.4 g) is prepared in a solvent mixture of methanol (50 ml) and tetrahydrofuran (30 ml). The use of a solvent mixture ensures the complete dissolution of the starting material.

-

Step 2: Hydrogenation. The solution is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under a hydrogen atmosphere at a pressure determined by the specific hydrogenation apparatus.

-

Step 3: Monitoring the Reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material.

-

Step 4: Work-up. Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to remove the solvents.

-

Step 5: Isolation and Purification. The crude product is purified by recrystallization from an appropriate solvent system to yield pure this compound phenyl ester. Subsequent hydrolysis of the phenyl ester under basic conditions would yield the target carboxylic acid. The provided source describes the formation of the phenyl ester, with a final hydrolysis step being a standard procedure to obtain the carboxylic acid.

Plausible Classical Indole Syntheses

While the debenzylation route is effective, classical indole syntheses such as the Reissert and Fischer methods offer alternative and versatile approaches, starting from more fundamental building blocks.

1. The Reissert Indole Synthesis

The Reissert indole synthesis is a powerful method for preparing indoles and their derivatives from o-nitrotoluenes and diethyl oxalate[2][3]. For the synthesis of this compound, a plausible starting material would be a protected form of 2-methyl-3-nitrophenol. The hydroxyl group requires protection (e.g., as a benzyl ether) to prevent interference with the strongly basic conditions of the initial condensation step.

The proposed reaction mechanism involves the condensation of the protected o-nitrotoluene with diethyl oxalate in the presence of a strong base like potassium ethoxide to form an ethyl o-nitrophenylpyruvate derivative. This intermediate then undergoes reductive cyclization, typically using zinc in acetic acid, to form the indole-2-carboxylic acid. A final deprotection step would then yield the target molecule.

2. The Fischer Indole Synthesis

The Fischer indole synthesis is another cornerstone of indole chemistry, involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions[4][5]. To synthesize this compound, the logical starting materials would be (2-hydroxyphenyl)hydrazine and pyruvic acid.

The reaction proceeds by the initial formation of a phenylhydrazone from the condensation of (2-hydroxyphenyl)hydrazine and pyruvic acid. This hydrazone, upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride), undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring. The presence of the free hydroxyl group on the phenylhydrazine can be challenging, and protection may be necessary depending on the chosen acid catalyst and reaction conditions.

Isolation and Purification

The isolation and purification of this compound from the reaction mixture are critical for obtaining a high-purity product suitable for further applications. The acidic nature of the carboxylic acid group and the phenolic hydroxyl group dictates the extraction strategy.

A typical work-up procedure involves:

-

Quenching the Reaction: The reaction mixture is cooled and quenched, often with water or an acidic solution.

-

Solvent Extraction: The product is extracted into an organic solvent such as ethyl acetate.

-

Acid-Base Extraction: The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, transferring it to the aqueous layer as its salt. This step helps to separate it from neutral or basic impurities. The aqueous layer is then acidified to re-precipitate the carboxylic acid, which can be collected by filtration or re-extracted into an organic solvent.

-

Crystallization: The crude product is purified by recrystallization from a suitable solvent or solvent mixture to obtain a crystalline solid.

-

Chromatography: If necessary, further purification can be achieved using column chromatography on silica gel.

Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized this compound is accomplished using a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the indole ring with characteristic chemical shifts and coupling patterns. A broad singlet for the N-H proton, and singlets for the O-H and COOH protons, which are exchangeable with D₂O. |

| ¹³C NMR | Resonances for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid, and the carbons of the indole ring system. |

| FTIR | Broad O-H stretching band (superimposed on the N-H stretch) from approximately 3400-2500 cm⁻¹, a strong C=O stretching vibration around 1700-1680 cm⁻¹, and C-O stretching and O-H bending vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (177.16 g/mol ), and characteristic fragmentation patterns. |

| Melting Point | A sharp and defined melting point, indicating the purity of the compound. |

Table 1: Summary of Spectroscopic and Physical Data for this compound.

Applications in Research and Drug Development

The utility of this compound extends across various areas of chemical and biological research.

-

Pharmaceutical Intermediate: It is a key building block in the synthesis of a range of pharmaceutical compounds. Its structure is particularly relevant for the development of drugs targeting the central nervous system, such as serotonin receptor agonists for the treatment of depression and anxiety[1].

-

Antimicrobial and Antibiofilm Activity: Recent research has demonstrated that this compound exhibits potent antimicrobial and antibiofilm properties. It has shown efficacy against extensively drug-resistant Acinetobacter baumannii, a challenging nosocomial pathogen. The compound not only inhibits biofilm formation but can also eradicate mature biofilms at sub-inhibitory concentrations. Mechanistic studies suggest that it may interfere with quorum sensing pathways. This discovery opens up new possibilities for developing novel antibacterial agents to combat antibiotic resistance.

Conclusion

This compound is a molecule of significant synthetic and therapeutic potential. While its historical discovery is not well-documented, established and plausible synthetic routes, including deprotection of a precursor and classical indole syntheses, provide reliable access to this compound. Its structural features can be unequivocally confirmed through a suite of standard analytical techniques. The growing body of research on its applications, from a foundational element in the synthesis of neurological drugs to a promising new antimicrobial agent, underscores its importance. This guide provides a comprehensive technical overview to support and inspire further research and development involving this versatile indole derivative.

References

-

PrepChem.com. Synthesis of this compound phenyl ester. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Reissert Indole Synthesis. Available from: [Link]

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

-

chemeurope.com. Reissert indole synthesis. Available from: [Link]

Sources

- 1. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Reissert_indole_synthesis [chemeurope.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 7-Hydroxyindole-2-carboxylic Acid

Introduction: The Significance of 7-Hydroxyindole-2-carboxylic Acid

This compound belongs to the vast and functionally diverse family of indole derivatives. These scaffolds are integral to a multitude of biologically active molecules, including neurotransmitters, alkaloids, and pharmaceuticals. The precise structural characterization of such compounds is a cornerstone of drug discovery and development, ensuring a thorough understanding of their physicochemical properties, and informing the design of novel therapeutic agents. This guide provides a comprehensive, field-proven approach to the structural elucidation of this compound, emphasizing the synergistic use of modern spectroscopic techniques. Our narrative will not merely present data but will delve into the strategic rationale behind the experimental workflow, offering insights applicable to the broader field of small molecule characterization.

The Strategic Workflow: A Multi-faceted Approach to Structure Elucidation

Caption: A logical workflow for the structure elucidation of an organic molecule.

I. Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step, providing the molecular weight of the analyte and, through fragmentation analysis, valuable clues about its substructures.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : Dissolve approximately 1 mg of the purified this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL.

-

Instrumentation : Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition : Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Data Analysis : Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to identify characteristic losses.

Data Interpretation and Causality

For this compound (C₉H₇NO₃), the expected monoisotopic mass is 177.0375 g/mol . HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

Table 1: Expected High-Resolution Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 178.0448 |

| [M-H]⁻ | 176.0302 |

| [M-H₂O-H]⁻ | 158.0196 |

| [M-CO₂-H]⁻ | 132.0455 |

The fragmentation pattern is particularly informative. The loss of a neutral molecule of water (18 Da) is a common fragmentation pathway for compounds containing a hydroxyl group. The loss of carbon dioxide (44 Da) is characteristic of carboxylic acids[1]. The analysis of these fragments provides strong evidence for the presence of both hydroxyl and carboxylic acid functional groups.

Caption: Key fragmentation pathways for this compound in MS.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -OH, -NH).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

1D NMR Acquisition : Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.

-

2D NMR Acquisition : Perform a suite of 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy) : To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons.

-

Data Interpretation and Causality

The combination of 1D and 2D NMR spectra allows for the piecing together of the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| 2 | ~163 | - | - |

| 3 | ~105 | ~7.0 | s |

| 3a | ~128 | - | - |

| 4 | ~115 | ~6.8 | d |

| 5 | ~120 | ~7.1 | t |

| 6 | ~110 | ~6.7 | d |

| 7 | ~145 | - | - |

| 7a | ~125 | - | - |

| C=O | ~170 | - | - |

| N-H | - | ~11.5 | br s |

| O-H | - | ~9.5 | br s |

Note: These are predicted values based on known substituent effects on the indole ring. Actual values may vary.

-

¹H NMR : The aromatic region will show characteristic splitting patterns for the protons on the benzene ring. The proton at position 3 is typically a singlet. The NH and OH protons will appear as broad singlets and their chemical shifts can be concentration and temperature-dependent.

-

¹³C NMR : The spectrum will show nine distinct carbon signals. The carboxylic acid carbonyl carbon will be the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group.

-

HSQC : This experiment will unambiguously link each proton to its directly attached carbon, for instance, the proton at ~7.0 ppm will correlate with the carbon at ~105 ppm (C3).

-

HMBC : This is crucial for connecting the different fragments of the molecule. For example, the proton at position 3 will show a correlation to the carboxylic acid carbonyl carbon (C=O), confirming the position of the carboxylic acid group. The NH proton will show correlations to carbons 3a and 7a, confirming the indole ring structure.

Caption: Key 2D NMR correlations for structure elucidation.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides rapid and definitive identification of the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation : Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition : Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis : Identify the characteristic absorption bands for the functional groups present.

Data Interpretation and Causality

The FTIR spectrum of this compound will exhibit several characteristic absorption bands that confirm the presence of the key functional groups.

Table 3: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3300 | N-H stretch | Indole N-H |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid O-H |

| ~3200 (broad) | O-H stretch | Phenolic O-H |

| 1720-1680 | C=O stretch | Carboxylic Acid C=O |

| 1600-1450 | C=C aromatic ring stretch | Aromatic Ring |

| 1300-1200 | C-O stretch | Carboxylic Acid/Phenol |

The very broad O-H stretch from the carboxylic acid is a hallmark of this functional group and is due to strong hydrogen bonding. The C=O stretch is also a strong and sharp absorption. The N-H stretch of the indole ring and the O-H stretch of the phenol will also be present.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound (e.g., 10-5 M) in a UV-transparent solvent such as ethanol or methanol.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition : Scan the absorbance of the sample from approximately 200 to 400 nm.

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

Data Interpretation and Causality

The indole ring system is a chromophore that absorbs UV radiation. The position of the λmax is sensitive to the substitution pattern on the ring. The presence of the hydroxyl and carboxylic acid groups will influence the electronic transitions and thus the λmax values. The UV-Vis spectrum serves as a fingerprint for the conjugated system of the molecule.

Conclusion: A Unified Structural Assignment

The structure of this compound is definitively elucidated by the convergent analysis of data from mass spectrometry, 1D and 2D NMR, FTIR, and UV-Vis spectroscopy. Each technique provides complementary and self-validating information, leading to an unambiguous structural assignment. This integrated approach, grounded in a thorough understanding of the principles behind each method, represents the gold standard in the structural characterization of novel chemical entities.

References

-

Mass Spectrometry of Heterocyclic Compounds. Porter, Q. N. General Heterocyclic Chemistry Series. John Wiley & Sons, 1985. [Link]

-